Bienvenue dans la boutique en ligne BenchChem!

Carvedilol metabolite 4-Hydroxyphenyl Carvedilol

Beta-blocker pharmacology Metabolite activity Receptor binding

4-Hydroxyphenyl Carvedilol (4-HPC, CAS 142227-49-4) is the essential CYP2D6-dependent active metabolite of carvedilol, mandated as a certified reference standard for validated LC-MS/MS assays, bioequivalence trials, and pharmacogenomic research. With ~13-fold greater β-adrenoceptor potency versus carvedilol and documented enantioselective accumulation, 4-HPC is scientifically irreplaceable by the parent drug or alternative metabolites (e.g., O-desmethyl or 5′-hydroxyphenyl carvedilol). Procure ≥98% racemic standard to support ANDA filings, therapeutic drug monitoring, CYP2D6 phenotyping, and chiral PK/PD studies.

Molecular Formula C24H26N2O5
Molecular Weight 422.5 g/mol
CAS No. 142227-49-4
Cat. No. B193036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarvedilol metabolite 4-Hydroxyphenyl Carvedilol
CAS142227-49-4
Synonyms4-[2-[[3-(9H-Carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]-3-methoxyphenol;  4-Hydroxycarvedilol;  BM 140686;  BM 14686; 
Molecular FormulaC24H26N2O5
Molecular Weight422.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)O)OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O
InChIInChI=1S/C24H26N2O5/c1-29-23-13-16(27)9-10-21(23)30-12-11-25-14-17(28)15-31-22-8-4-7-20-24(22)18-5-2-3-6-19(18)26-20/h2-10,13,17,25-28H,11-12,14-15H2,1H3
InChIKeyZCJHEORDHXCJNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Off-White Solid

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxyphenyl Carvedilol (CAS 142227-49-4): Procurement-Ready Profile for Carvedilol Metabolite Research


4-Hydroxyphenyl Carvedilol (4-HPC, CAS 142227-49-4), also known as 4′-Hydroxycarvedilol or BM 140686, is an active, hydroxylated metabolite of the non-selective beta-blocker/alpha-1 blocker carvedilol [1]. This metabolite is formed in vivo primarily through the action of the cytochrome P450 isoform CYP2D6 [2]. As a scientific reference standard, it is available in high purity (typically ≥98%) and is provided for research applications including analytical method development, metabolite identification, pharmacokinetic/pharmacodynamic (PK/PD) studies, and in vitro pharmacology assays . It is offered as a racemic mixture and also as separate enantiomers by specialty suppliers.

Why Generic Substitution Fails: Critical Differentiators of 4-Hydroxyphenyl Carvedilol for Precise Research Models


Direct substitution with carvedilol or other metabolites (e.g., O-desmethyl carvedilol, 5′-hydroxyphenyl carvedilol) is scientifically invalid for studies requiring a specific molecular probe. Preclinical and clinical data establish that 4-HPC possesses a distinct pharmacological profile: it is approximately 13 times more potent than its parent compound for β-adrenoceptor blockade while exhibiting weak vasodilating activity [1]. Furthermore, the metabolite's formation and subsequent plasma accumulation are highly dependent on the CYP2D6 genotype and the co-administration of CYP2D6 inhibitors, which do not equally affect all carvedilol metabolites [2]. Finally, the enantiomers of 4-HPC ((R)-(+)-4-HPC and (S)-(-)-4-HPC) display differential biological activities and plasma accumulation, a nuance lost when using the racemic parent drug or other achiral metabolite analogs [3].

Quantitative Evidence Guide: Verifiable Differentiation of 4-Hydroxyphenyl Carvedilol from Carvedilol and Metabolite Analogs


β-Adrenoceptor Antagonist Potency: 4-HPC vs. Carvedilol

Preclinical studies demonstrate that 4-Hydroxyphenyl Carvedilol is a more potent β-adrenoceptor antagonist than its parent compound, carvedilol [1]. This represents a significant shift in primary pharmacodynamic activity, as the parent drug is noted for its balanced β- and α1-blockade [2].

Beta-blocker pharmacology Metabolite activity Receptor binding

Vasodilating Activity: Diminished α1-Blockade Compared to Carvedilol

In contrast to its enhanced β-blockade, 4-Hydroxyphenyl Carvedilol exhibits weak vasodilating activity, which is a primary characteristic of the parent drug's α1-adrenoceptor antagonism [1]. This functional dissociation is crucial for studies aiming to isolate β-blockade from vasodilatory effects.

Vasodilation Alpha-1 antagonist Hemodynamics

Free Radical Scavenging: Direct Antioxidant Comparison with Carvedilol

In a direct comparative cell-free assay, 4-Hydroxyphenyl Carvedilol demonstrates free radical-inhibiting antioxidant properties. It inhibits the formation of DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals [1]. A comparative study of carvedilol and its phenolic metabolites, including 4-HPC, found that the metabolites possess comparable or greater antioxidant properties than carvedilol in certain assays [2].

Antioxidant Oxidative stress Free radical scavenger

CYP2D6-Dependent Formation: Differential Metabolic Clearance vs. O-Desmethyl Carvedilol

The formation of 4-Hydroxyphenyl Carvedilol is primarily dependent on the CYP2D6 enzyme, whereas another major active metabolite, O-desmethyl carvedilol (DMC), is primarily formed by CYP2C9 [1]. This creates a differential susceptibility to drug-drug interactions (DDIs) and pharmacogenomic variability. Studies show that co-administration of CYP2D6 inhibitors significantly decreases the metabolic rate of carvedilol to 4-HPC [2].

Drug metabolism CYP2D6 Pharmacogenomics DDI

Enantioselective Pharmacokinetics: (R)-(+)-4-HPC Accumulation in Human Plasma

The enantiomers of 4-Hydroxyphenyl Carvedilol exhibit distinct pharmacokinetic profiles in humans. A clinical pharmacokinetic study demonstrated that following a single 25 mg oral dose of racemic carvedilol, the (R)-(+)-OHC enantiomer accumulates in plasma to a greater extent than its (S)-(-) counterpart [1]. The validated chiral LC-MS/MS method for quantifying these enantiomers achieved a lower limit of quantification (LLOQ) of 0.05 ng/mL [1].

Enantioselective metabolism Chiral pharmacology LC-MS/MS Clinical pharmacokinetics

Validated Research and Industrial Application Scenarios for 4-Hydroxyphenyl Carvedilol (CAS 142227-49-4)


Analytical Reference Standard for LC-MS/MS Method Development and Bioequivalence Studies

Given its distinct molecular weight (422.47 g/mol) and unique fragmentation pattern, 4-Hydroxyphenyl Carvedilol is an essential analytical reference standard for developing and validating quantitative LC-MS/MS methods to measure carvedilol and its active metabolites in biological matrices. Its procurement is mandatory for studies requiring a certified reference standard to support bioequivalence trials, therapeutic drug monitoring, and PK/PD research, as evidenced by its use in validated assays with a linear range of 0.05-10 ng/mL [1].

In Vitro Pharmacology Probe for Dissecting β-Blockade from Vasodilation

Due to its enhanced β-blockade (~13-fold higher potency than carvedilol) and weak vasodilatory activity [1], 4-Hydroxyphenyl Carvedilol serves as a superior pharmacological tool for researchers aiming to isolate and study β-adrenoceptor-mediated signaling pathways. It allows for a clearer dissection of carvedilol's polypharmacology compared to using the parent drug, which has balanced β- and α1-blockade, or other metabolites that may lack this specific potency profile.

Substrate and Probe for CYP2D6-Mediated Drug Metabolism Studies

As the primary oxidative metabolite formed via CYP2D6 [1], 4-Hydroxyphenyl Carvedilol is a key analyte for in vitro and in vivo studies investigating CYP2D6 activity, pharmacogenomic variability (e.g., poor vs. extensive metabolizers), and drug-drug interaction potential. Its formation rate is a specific and sensitive marker of CYP2D6 function, which is not the case for other metabolites like O-desmethyl carvedilol, which are primarily formed by CYP2C9 [2]. This makes it an ideal compound for evaluating the impact of CYP2D6 inhibitors or genetic polymorphisms on carvedilol metabolism.

Chiral Reference Standard for Enantioselective Pharmacokinetic Investigations

The documented enantioselective plasma accumulation of 4-HPC, with (R)-(+)-4-HPC showing higher levels than (S)-(-)-4-HPC [1], necessitates the use of purified racemic 4-HPC or its individual enantiomers as reference standards. This is critical for laboratories developing and validating chiral separation methods or for researchers conducting clinical studies to understand the differential contribution of each enantiomer to carvedilol's overall therapeutic and safety profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Carvedilol metabolite 4-Hydroxyphenyl Carvedilol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.